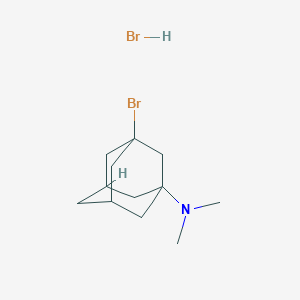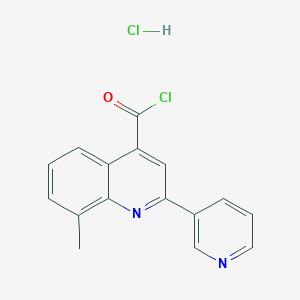![molecular formula C9H8N2O2 B1396838 Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate CAS No. 1196047-26-3](/img/structure/B1396838.png)
Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate
Descripción general
Descripción
“Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate” is a chemical compound with the formula C9H8N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolopyridine core . The compound has a molecular weight of 176.17 . The SMILES string representation of the molecule isCOC(=O)c1nccc2[nH]ccc12 . Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 . The InChI key of the compound isVLFGZDBQUVCFJQ-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Pyrrolopyridine Derivatives : The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has been demonstrated, including methods to create variants like 1-methyl derivatives. These derivatives have potential applications in chemical synthesis and drug development (Bencková & Krutošíková, 1997).
Development of Novel Compounds : Research on the synthesis of novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, such as a potent ACC1 inhibitor, highlights the role of this compound in developing new therapeutic agents for cancer and fatty acid-related diseases (Mizojiri et al., 2019).
Formation of Functionalized Pyrrolopyridines : The creation of pyrrolo[3,2-c]pyridinone derivatives through tandem intermolecular reactions demonstrates the compound's versatility in organic synthesis (Zhang et al., 2017).
Biological and Medicinal Applications
Anti-HIV-1 Activities : Novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were synthesized and showed significant anti-HIV-1 activities, providing a basis for further drug development (Liu et al., 2014).
Antimicrobial and Antimycobacterial Activities : Synthesis and evaluation of new pyrrolo[3,2-c]pyridine Mannich bases have shown promising antimicrobial activities against various bacterial and fungal strains, highlighting the compound's potential in antimicrobial therapy (Jose et al., 2017).
Antitumor Activity in Mesothelioma Models : Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues were synthesized and tested in diffuse malignant peritoneal mesothelioma (DMPM) models, showing significant tumor volume inhibition and providing insights into potential cancer therapies (Carbone et al., 2013).
Chemical Properties and Reactions
Isoxazole Strategy for Synthesis : Research on the development of a synthesis strategy for α-aminopyrrole derivatives from methyl 5-aminopyrrole-3-carboxylates demonstrates the compound's utility in complex chemical reactions (Galenko et al., 2019).
Palladium-Catalyzed Couplings : Studies on the synthesis of thieno[3,2-b]pyridine derivatives using palladium-catalyzed couplings and intramolecular cyclizations indicate the compound's role in advanced organic synthesis techniques (Calhelha & Queiroz, 2010).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Mode of Action
Based on the reported biological activity of similar compounds , it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular functions.
Biochemical Pathways
Given the reported glucose-lowering effects of similar compounds , it is plausible that this compound may influence pathways related to glucose metabolism.
Result of Action
Based on the reported biological activity of similar compounds , it can be hypothesized that this compound may exert effects at the molecular and cellular levels that result in lowered blood glucose levels.
Análisis Bioquímico
Biochemical Properties
Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been found to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell growth, differentiation, and angiogenesis . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily driven by the compound’s ability to bind to the active sites of these receptors, thereby blocking their activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the disruption of cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell survival and proliferation . Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of FGFRs, stabilizing an inactive conformation of the receptors and preventing their activation by fibroblast growth factors . This binding interaction inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking downstream signaling pathways . Furthermore, the compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cell proliferation and apoptosis for several days, but its potency may decrease with prolonged exposure . Additionally, the compound’s stability can be influenced by factors such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in the body . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution to different cellular compartments . Additionally, the compound’s lipophilic nature allows it to diffuse across cell membranes, contributing to its accumulation in specific tissues . These transport and distribution mechanisms are crucial for the compound’s bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . In the cytoplasm, the compound inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest . In the nucleus, the compound can modulate gene expression by interacting with transcription factors and other nuclear proteins . These subcellular interactions are essential for the compound’s overall biochemical effects.
Propiedades
IUPAC Name |
methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-10-4-6-2-3-11-8(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVBUBKEQRJPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CN=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1396766.png)
![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)





